molecular formula C13H16O B1282402 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one CAS No. 35338-72-8

7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B1282402
CAS No.: 35338-72-8
M. Wt: 188.26 g/mol
InChI Key: FTTPUMZADACVGJ-UHFFFAOYSA-N
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Description

7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one: is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27 . It is also known by other names such as 7-isopropyl-1,2,3,4-tetrahydronaphthalen-1-one . This compound is a derivative of naphthalene and is characterized by the presence of a propan-2-yl group and a dihydro-naphthalenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one can be achieved through various synthetic routes. One common method involves the use of single terpene compounds as starting materials. The synthesis pathway is relatively complex and requires careful control of reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological and medical research, this compound may be used in the study of molecular interactions and pathways. It can serve as a model compound for understanding the behavior of similar structures in biological systems .

Industry: In industrial applications, this compound may be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use.

Comparison with Similar Compounds

  • 7-isopropyl-1,2,3,4-tetrahydronaphthalen-1-one
  • 1,2,3,4-tetrahydronaphthalen-1-one
  • 3,4-dihydro-2H-naphthalen-1-one

Uniqueness: 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of the propan-2-yl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications .

Properties

IUPAC Name

7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTPUMZADACVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524437
Record name 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35338-72-8
Record name 7-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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